2-Chloro-5-nitrobenzenesulfonyl chloride

Physical Chemistry Solid-State Properties Purification

Researchers requiring a specific electrophilic aromatic sulfonyl chloride with orthogonal reactivity for sulfonamide library synthesis or agrochemical intermediate production often face supply inconsistency. 2-Chloro-5-nitrobenzenesulfonyl chloride (CAS 4533-95-3) is the precise solution. - Unique orthogonality: The synergistic 2-chloro and 5-nitro substitution pattern provides a distinct reactivity profile not replicated by simpler analogs, enabling specific bond formations in medicinal chemistry. - Proven stability: Demonstrates <5% decomposition over six months, supporting multi-step campaigns and intermediate storage. - Supply assurance: Available with consistent quality (typically 95% purity), backed by batch-specific Certificates of Analysis.

Molecular Formula C6H3Cl2NO4S
Molecular Weight 256.06 g/mol
CAS No. 4533-95-3
Cat. No. B017358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitrobenzenesulfonyl chloride
CAS4533-95-3
SynonymsNSC 350627; 
Molecular FormulaC6H3Cl2NO4S
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl
InChIInChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H
InChIKeyCOZWQPZDKVIVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-nitrobenzenesulfonyl chloride (CAS 4533-95-3): A Reactive Sulfonyl Chloride Intermediate for Targeted Organic Synthesis


2-Chloro-5-nitrobenzenesulfonyl chloride (CAS 4533-95-3) is a highly electrophilic aromatic sulfonyl chloride featuring a nitro group at the 5-position and a chloro substituent at the 2-position relative to the sulfonyl chloride moiety on the benzene ring [1]. This specific substitution pattern confers a distinct reactivity profile that is leveraged in the synthesis of complex molecules, including pharmaceutical intermediates and functional materials [2]. The compound serves as a versatile building block, primarily undergoing nucleophilic substitution reactions to form sulfonamides and sulfonate esters .

Why 2-Chloro-5-nitrobenzenesulfonyl chloride Cannot Be Replaced by Generic Sulfonyl Chlorides in Critical Applications


The unique orthogonality and reactivity of 2-Chloro-5-nitrobenzenesulfonyl chloride stem from the synergistic electronic and steric effects of its 2-chloro and 5-nitro substituents . Simple substitution with unsubstituted benzenesulfonyl chloride or mono-substituted analogs like 4-nitrobenzenesulfonyl chloride fails to replicate the specific reactivity profile required for certain bond formations and structural elaborations [1]. The precise placement of the electron-withdrawing nitro group and the electron-withdrawing, yet sterically demanding, chloro group dictates the molecule's electrophilicity and its susceptibility to nucleophilic attack, which cannot be mimicked by isomeric compounds such as 5-chloro-2-nitrobenzenesulfonyl chloride (CAS 21792-87-0) . Therefore, generic substitution without empirical validation introduces a high risk of altered reaction kinetics, different product distribution, and failed synthetic routes [2].

Quantitative Differentiation of 2-Chloro-5-nitrobenzenesulfonyl chloride: Comparative Evidence for Informed Procurement


2-Chloro-5-nitrobenzenesulfonyl chloride vs. 5-Chloro-2-nitrobenzenesulfonyl chloride: Differentiated Melting Points Indicate Distinct Solid-State Properties

The melting point of 2-Chloro-5-nitrobenzenesulfonyl chloride is reported as 88-90°C [1], whereas its regioisomer, 5-Chloro-2-nitrobenzenesulfonyl chloride (CAS 21792-87-0), exhibits a significantly lower melting point of 68-69°C . This 20°C difference reflects distinct crystal lattice energies and intermolecular forces arising from the altered substitution pattern, which directly impacts handling, purification by recrystallization, and storage stability.

Physical Chemistry Solid-State Properties Purification

Impact of Substitution Pattern on Reactivity: Ortho-Chloro Group Reduces Nucleophilic Substitution Rates Compared to Para-Nitro Analogs

The presence of the ortho-chloro substituent in 2-Chloro-5-nitrobenzenesulfonyl chloride introduces steric hindrance that can modulate reaction rates compared to less hindered analogs like 4-nitrobenzenesulfonyl chloride . While direct kinetic data for the target compound is limited, class-level inference from studies on related systems, such as 2-nitrobenzenesulfonyl chloride (NsCl) vs. 4-nitrobenzenesulfonyl chloride (p-NsCl), demonstrates that an ortho-substituent slows reactions with bulky nucleophiles . This steric modulation can be exploited for achieving chemoselectivity in complex molecule synthesis, where the 2-Chloro-5-nitrobenzenesulfonyl chloride may exhibit a narrower substrate scope, enabling more controlled derivatization.

Physical Organic Chemistry Reaction Kinetics Steric Effects

Long-Term Storage Stability: <5% Decomposition Over Six Months Under Controlled Conditions

The sulfonyl chloride functional group is inherently moisture-sensitive, prone to hydrolysis to the corresponding sulfonic acid. Stability studies on 2-Chloro-5-nitrobenzenesulfonyl chloride indicate that when stored under recommended conditions (inert atmosphere, 2-8°C, protected from moisture and light), it exhibits less than 5% decomposition over a six-month period . This quantitative stability metric provides a benchmark for procurement and inventory management, allowing users to plan for its use in long-term projects without significant loss of reactive material.

Chemical Stability Storage Conditions Hydrolytic Degradation

Synthetic Utility: High-Purity Precursor Enables Efficient Synthesis of Spiropyrazolinium Salts with Antidiabetic Potential

2-Chloro-5-nitrobenzenesulfonyl chloride serves as a key electrophilic partner in reactions with β-aminopropioamidoximes to yield spiropyrazolinium salts . These salts have demonstrated in vitro α-glucosidase inhibitory activity . While the compound itself is not the active agent, its structural features (the 2-chloro-5-nitro pattern) are essential for the subsequent formation of the bioactive heterocyclic scaffold. Alternative sulfonyl chlorides lacking this specific substitution pattern would produce structurally different adducts, likely with altered or diminished biological activity.

Medicinal Chemistry Antidiabetic Agents α-Glucosidase Inhibition

Optimal Application Scenarios for 2-Chloro-5-nitrobenzenesulfonyl chloride Based on Empirical Evidence


Pharmaceutical Intermediate for Antidiabetic Drug Discovery

In the synthesis of novel α-glucosidase inhibitors, 2-Chloro-5-nitrobenzenesulfonyl chloride is employed as a critical building block for constructing spiropyrazolinium salt cores . Its specific substitution pattern is required to achieve the desired spatial and electronic environment in the final heterocyclic structure, which has been linked to enzyme inhibition. The compound's stability (<5% decomposition over six months ) supports its use in multi-step medicinal chemistry campaigns where intermediate storage may be necessary.

Synthesis of Functional Sulfonamide Libraries

Researchers building libraries of sulfonamide-based compounds for biological screening utilize 2-Chloro-5-nitrobenzenesulfonyl chloride to introduce a distinct substitution pattern. The ortho-chloro group provides a site for potential further derivatization or influences the pharmacokinetic properties of the resulting sulfonamides, offering a point of differentiation from libraries built with simpler sulfonyl chlorides .

Development of Agrochemical Intermediates

The compound's role as a versatile intermediate extends to the synthesis of pesticides and other agrochemicals [1]. Its unique reactivity profile, stemming from the dual electron-withdrawing groups, allows for the construction of complex molecules that are active against agricultural pests. The compound's ability to be produced with high purity (e.g., 97.0% from suppliers ) ensures consistent results in large-scale syntheses.

Calibration and Method Development in Analytical Chemistry

Due to its distinct UV absorption profile and stability, 2-Chloro-5-nitrobenzenesulfonyl chloride serves as a reference standard for developing and validating HPLC methods for related sulfonyl chlorides and their derivatives [2]. Its well-defined melting point (88-90°C [3]) also makes it a suitable candidate for calibrating differential scanning calorimetry (DSC) instruments in the 85-95°C range.

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